molecular formula C12H12N2O4 B14372870 N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide CAS No. 91559-38-5

N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide

Katalognummer: B14372870
CAS-Nummer: 91559-38-5
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: CEBVDXMFKOGGKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide is a chemical compound characterized by the presence of a nitrophenyl group attached to a cyclopentanone ring through a carboxamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide typically involves the reaction of 4-nitroaniline with cyclopentanone in the presence of a suitable catalyst. One common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic addition of the amine to the carbonyl group of the cyclopentanone, followed by dehydration to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide is unique due to the presence of both a cyclopentanone ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

91559-38-5

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide

InChI

InChI=1S/C12H12N2O4/c15-11-3-1-2-10(11)12(16)13-8-4-6-9(7-5-8)14(17)18/h4-7,10H,1-3H2,(H,13,16)

InChI-Schlüssel

CEBVDXMFKOGGKT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.